molecular formula C19H26N2O6 B1510010 (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 278790-00-4

(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No.: B1510010
CAS No.: 278790-00-4
M. Wt: 378.4 g/mol
InChI Key: JHEYLNAAOWKKBQ-OAHLLOKOSA-N
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Description

(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

One study focused on the development of inhibitors for pyruvate dehydrogenase kinase (PDHK), which play a crucial role in metabolic diseases. Through the optimization of acylated piperazine derivatives, researchers discovered compounds with significantly enhanced potency and oral bioavailability, demonstrating potential therapeutic applications for metabolic disorders (Aicher et al., 2000).

Antimalarial Activity

Another study revealed the anti-malarial activity of piperazine derivatives. By analyzing the crystal structures of active and nonactive compounds, researchers identified key molecular features contributing to their efficacy. This highlights the potential of piperazine derivatives in developing new antimalarial agents (Cunico et al., 2009).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was documented as an important intermediate for producing biologically active benzimidazole compounds. This demonstrates the role of piperazine derivatives in the synthesis of compounds with potential biological activities (Liu Ya-hu, 2010).

Development of Ligands for Melanocortin Receptors

Research into the structural and pharmacological characterization of piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" identified several compounds with selective activity for MC4R. This work underscores the importance of piperazine derivatives in designing receptor-specific ligands with potential therapeutic applications (Mutulis et al., 2004).

Antibacterial and Anthelmintic Activity

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlighted its moderate anthelmintic and poor antibacterial activities. This indicates the potential application of such compounds in developing new anthelmintic treatments (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEYLNAAOWKKBQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728086
Record name 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278790-00-4
Record name 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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